REACTION_CXSMILES
|
[OH:1][CH:2]([CH3:13])[CH2:3][NH:4][C:5](=[O:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.C[N+]1([O-])CCOCC1>C(Cl)Cl.[Ru]([O-])(=O)(=O)=O.C([N+](CCC)(CCC)CCC)CC>[O:1]=[C:2]([CH3:13])[CH2:3][NH:4][C:5](=[O:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:3.4|
|
Name
|
|
Quantity
|
8.22 g
|
Type
|
reactant
|
Smiles
|
OC(CNC(C1=CC=CC=C1)=O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
C[N+]1(CCOCC1)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ru](=O)(=O)(=O)[O-].C(CC)[N+](CCC)(CCC)CCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
Stir the mixture for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warm to room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filter through Celite®
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the filtrate and flash-chromatograph on silica gel eluting with 100% ethyl acetate
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
O=C(CNC(C1=CC=CC=C1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |